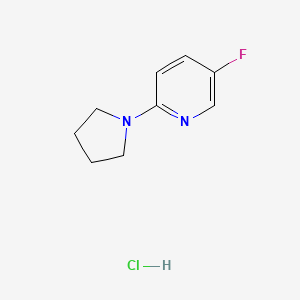![molecular formula C10H19FN2O2 B11823410 tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B11823410.png)
tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le carbamate de tert-butyle N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]méthyl} est un composé chimique appartenant à la classe des carbamates. Il est caractérisé par la présence d'un groupe tert-butyle, d'une partie fluoropyrrolidine et d'un groupe fonctionnel carbamate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du carbamate de tert-butyle N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]méthyl} implique généralement la réaction du carbamate de tert-butyle avec un dérivé de la fluoropyrrolidine. Une méthode courante implique l'utilisation de carbamate de tert-butyle et d'un précurseur de la fluoropyrrolidine en présence d'une base et d'un solvant appropriés. La réaction est généralement effectuée sous des conditions de température et de pression contrôlées afin d'assurer un rendement et une pureté élevés .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes à flux continu. Le processus est optimisé pour l'efficacité, la rentabilité et la durabilité environnementale. Les étapes clés incluent la préparation des intermédiaires, la purification et le contrôle qualité pour répondre aux normes industrielles .
Analyse Des Réactions Chimiques
Types de réactions
Le carbamate de tert-butyle N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]méthyl} subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution : Les réactions de substitution nucléophile sont courantes, où l'atome de fluor peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium ; généralement dans des solvants aqueux ou organiques.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium ; généralement dans des conditions anhydres.
Substitution : Divers nucléophiles tels que les amines, les thiols ; souvent dans des solvants aprotiques polaires.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire une variété de carbamates substitués .
Applications de la recherche scientifique
Chimie
En chimie, le carbamate de tert-butyle N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]méthyl} est utilisé comme élément de base pour la synthèse de molécules plus complexes. Il sert de précurseur dans la préparation de divers composés fluorés et dérivés de carbamates .
Biologie
Dans la recherche biologique, ce composé est étudié pour son potentiel en tant que sonde biochimique. Il peut être utilisé pour étudier les interactions enzyme-substrat et pour étudier les effets des carbamates fluorés sur les systèmes biologiques .
Médecine
En médecine, le carbamate de tert-butyle N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]méthyl} est exploré pour ses applications thérapeutiques potentielles. Il peut servir de composé principal dans le développement de nouveaux médicaments ciblant des enzymes ou des récepteurs spécifiques .
Industrie
Dans le secteur industriel, ce composé est utilisé dans la production de produits chimiques et de matériaux spécialisés. Il est apprécié pour sa stabilité et sa réactivité, ce qui le rend adapté à divers procédés industriels .
Mécanisme d'action
Le mécanisme d'action du carbamate de tert-butyle N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]méthyl} implique son interaction avec des cibles moléculaires spécifiques. La partie fluoropyrrolidine peut interagir avec des enzymes ou des récepteurs, modulant leur activité. Le groupe carbamate peut également jouer un rôle dans la liaison aux sites actifs, influençant l'activité biologique globale du composé .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various fluorinated compounds and carbamate derivatives .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and to study the effects of fluorinated carbamates on biological systems .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is valued for its stability and reactivity, making it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The fluoropyrrolidine moiety can interact with enzymes or receptors, modulating their activity. The carbamate group may also play a role in binding to active sites, influencing the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Composés similaires
Carbamate de tert-butyle N-(4-hydroxycyclohexyl) : Structure similaire mais avec un groupe hydroxycyclohexyle au lieu d'une partie fluoropyrrolidine.
Carbamate de tert-butyle N-{[(2R,4S)-4-hydroxypyrrolidin-2-yl]méthyl} : Contient un groupe hydroxypyrrolidine au lieu d'un groupe fluoropyrrolidine.
Unicité
Le carbamate de tert-butyle N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]méthyl} est unique en raison de la présence de l'atome de fluor, qui confère des propriétés chimiques et biologiques distinctes. L'atome de fluor peut améliorer la stabilité, la lipophilie et la capacité du composé à interagir avec des cibles biologiques .
Propriétés
Formule moléculaire |
C10H19FN2O2 |
|---|---|
Poids moléculaire |
218.27 g/mol |
Nom IUPAC |
tert-butyl N-[[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-8-4-7(11)5-12-8/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+/m0/s1 |
Clé InChI |
BLEBGRGBFNZIIP-JGVFFNPUSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC[C@H]1C[C@@H](CN1)F |
SMILES canonique |
CC(C)(C)OC(=O)NCC1CC(CN1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[1-(4-Fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid](/img/structure/B11823347.png)
![tert-butyl N-[2-amino-2-hydroxyimino-1-[2-(trifluoromethoxy)phenyl]ethyl]carbamate](/img/structure/B11823351.png)
![4-aminospiro[1,3-oxazole-5,4'-2,3-dihydro-1H-naphthalene]-2-one](/img/structure/B11823363.png)

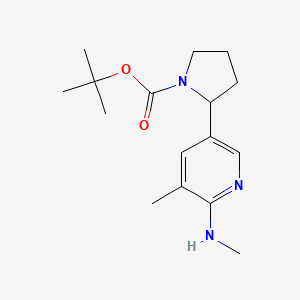
![rac-(3aR,9bS)-2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride](/img/structure/B11823383.png)
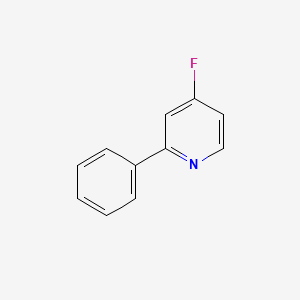

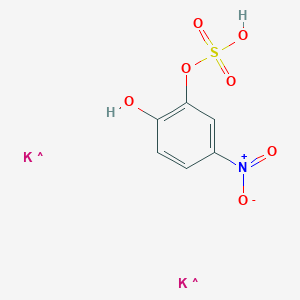

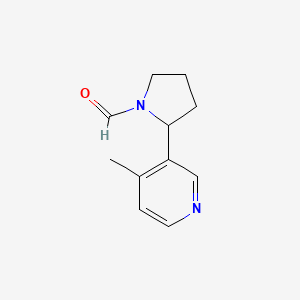
![N'-[(E)-(4-fluorophenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11823427.png)
